1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol is a chemical compound known for its unique structure and propertiesThis particular compound is characterized by its six oxygen atoms and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol typically involves the cyclization of linear polyether precursors. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Scientific Research Applications
1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol involves its ability to form stable complexes with metal ions and other molecules. The oxygen atoms in the compound’s structure can coordinate with metal ions, facilitating their transport and stabilization. This property is particularly useful in applications such as ion transport studies and drug delivery systems .
Comparison with Similar Compounds
1,4,7,11,14,17-Hexaoxacycloicosane-9,19-diol can be compared with other crown ethers, such as:
1,4,7,10,13,16-Hexaoxacycloicosane-18,19-diol: Similar in structure but with different functional groups and properties.
Properties
CAS No. |
77887-94-6 |
---|---|
Molecular Formula |
C14H28O8 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
1,4,7,11,14,17-hexaoxacycloicosane-9,19-diol |
InChI |
InChI=1S/C14H28O8/c15-13-9-19-5-1-17-2-6-20-11-14(16)12-22-8-4-18-3-7-21-10-13/h13-16H,1-12H2 |
InChI Key |
DJWLLUGXMFMLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(COCCOCCOCC(COCCO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.